2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)-
Overview
Description
Compound Y-1 is a synthetic organic compound known for its unique chemical properties and wide range of applications in various fields. It is characterized by its stability, reactivity, and versatility, making it a valuable compound in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Compound Y-1 can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the hydrothermal synthesis using bentonite as the raw material . The process includes the elimination of metal impurities from bentonite, which enhances the physical properties and structure of Compound Y-1. The reaction conditions typically involve a solid–liquid ratio of 1 g:20 g, an initial hydrogen pressure of 4 MPa, a reaction time of 50 minutes, and a reaction temperature of 370°C .
Industrial Production Methods
In industrial settings, Compound Y-1 is produced using large-scale hydrothermal synthesis. The process is optimized to achieve high crystallinity, strong acidity, and a large specific surface area. The industrial production also focuses on the elimination of impurities to ensure the compound’s effectiveness in various applications .
Chemical Reactions Analysis
Types of Reactions
Compound Y-1 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving Compound Y-1 typically require specific reagents and conditions:
Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Requires reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Requires nucleophiles or electrophiles depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Compound Y-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: Employed in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and used in drug development.
Industry: Utilized in the production of advanced materials and as a component in industrial processes .
Mechanism of Action
The mechanism of action of Compound Y-1 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The compound’s structure allows it to interact with various signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Yttrium Oxide (Y₂O₃): Known for its high thermal stability and used in various industrial applications.
Yttrium Hydroxide (Y(OH)₃): Used in the synthesis of other yttrium compounds and as a precursor in material science.
Uniqueness of Compound Y-1
Compound Y-1 stands out due to its unique combination of stability, reactivity, and versatility. Unlike other similar compounds, it offers a broader range of applications and can be synthesized with higher purity and specific properties tailored to various needs .
Properties
IUPAC Name |
5,5-dimethyl-4-(3-oxobutyl)oxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(11)4-5-8-6-9(12)13-10(8,2)3/h8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQSAIIDOMEEOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1CC(=O)OC1(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4436-81-1, 16091-70-6 | |
Record name | 2(3H)-Furanone, dihydro-5,5-dimethyl-4-(3-oxobutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004436811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC140633 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC140621 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC127945 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HEPTANOIC ACID, | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC36847 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-HYDROXY-4-METHYL-3-(3-OXOBUTYL)-VALERIC ACID GAMMA-LACTONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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